molecular formula C12H9NO3 B12366675 (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid

Cat. No.: B12366675
M. Wt: 215.20 g/mol
InChI Key: PQZOUJKJYOMYQY-XFFZJAGNSA-N
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Description

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is an organic compound that features a quinoline ring system fused with a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid typically involves the condensation of quinoline-2-carbaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of (Z)-2-oxo-3-quinolin-2-ylprop-2-enoic acid.

    Reduction: Formation of (Z)-2-hydroxy-3-quinolin-2-ylpropanoic acid.

    Substitution: Formation of various substituted quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of targeting specific metabolic pathways.

Medicine

The compound has shown promise in preliminary studies as a potential therapeutic agent for treating certain diseases, such as cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline ring system but lacks the hydroxyprop-2-enoic acid moiety.

    2-Hydroxyquinoline: Contains the hydroxy group on the quinoline ring but lacks the prop-2-enoic acid moiety.

    3-Quinolinecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.

Uniqueness

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is unique due to the presence of both the quinoline ring and the hydroxyprop-2-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7,14H,(H,15,16)/b11-7-

InChI Key

PQZOUJKJYOMYQY-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C(/C(=O)O)\O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C(C(=O)O)O

Origin of Product

United States

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